CPU0213

Description

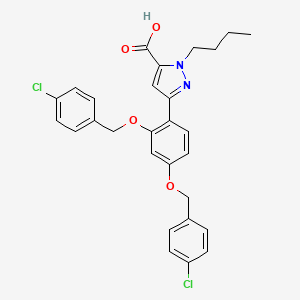

Structure

3D Structure

Properties

CAS No. |

821780-32-9 |

|---|---|

Molecular Formula |

C28H26Cl2N2O4 |

Molecular Weight |

525.4 g/mol |

IUPAC Name |

5-[2,4-bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C28H26Cl2N2O4/c1-2-3-14-32-26(28(33)34)16-25(31-32)24-13-12-23(35-17-19-4-8-21(29)9-5-19)15-27(24)36-18-20-6-10-22(30)11-7-20/h4-13,15-16H,2-3,14,17-18H2,1H3,(H,33,34) |

InChI Key |

GUXZTURICDZRGO-UHFFFAOYSA-N |

SMILES |

CCCCN1C(=CC(=N1)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)C(=O)O |

Canonical SMILES |

CCCCN1C(=CC(=N1)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Cl)C(=O)O |

Synonyms |

5-[3,5-Bis-(4-chloro-benzyloxy)-phenyl]-2-butyl-2H-pyrazole-3-carboxylic acid |

Origin of Product |

United States |

Pharmacological Profile and Mechanistic Characterization of Cpu0213

Endothelin Receptor Antagonism Profile

CPU0213 functions as a novel endothelin receptor antagonist, demonstrating a comprehensive interaction with the endothelin system.

Dual Endothelin Receptor Type A (ETAR) and Type B (ETBR) Antagonism

CPU0213 is characterized as a dual endothelin receptor antagonist, effectively inhibiting both Endothelin Receptor Type A (ETAR) and Endothelin Receptor Type B (ETBR) karger.comwikipedia.orgscielo.brnih.govif-pan.krakow.plresearchgate.netkarger.com. Studies have shown that CPU0213 significantly inhibits the protein expression of both ETAR and ETBR, particularly in conditions such as high glucose stimulation in HK-2 cells karger.comnih.gov. This dual antagonistic action is crucial for its observed effects in various physiological and pathological contexts karger.comscielo.brkarger.com.

Comparative Receptor Selectivity and Blocking Potency

Table 1: Comparative Receptor Antagonism Profile

| Compound | Receptor Antagonism Profile | Relative Potency vs. Bosentan |

| CPU0213 | Dual ETAR and ETBR Antagonist (non-selective) karger.comwikipedia.orgnih.govif-pan.krakow.plresearchgate.netkarger.com | More potent karger.com |

| Bosentan | Dual ETAR and ETBR Antagonist wikipedia.org | Reference Compound |

Metabolic Interaction Studies

Investigations into the metabolic fate of CPU0213 have revealed interactions with key enzymatic systems and the influence of cellular redox states.

Influence on Cytochrome P450 3A (CYP3A) Activity

In vitro studies utilizing rat liver microsomes have demonstrated that Cytochrome P450 3A (CYP3A) plays a role in the metabolism of CPU0213 researchgate.net. The activity of CYP3A directly impacts the metabolic rate of CPU0213. For instance, the administration of ketoconazole (B1673606), a known inhibitor of CYP3A activity, resulted in a notable reduction in the metabolic rate of CPU0213 researchgate.net. This finding suggests that CPU0213 is a substrate for CYP3A, and its metabolic clearance can be modulated by inhibitors of this enzyme researchgate.net.

Table 2: Influence of CYP3A Inhibition on CPU0213 Metabolic Rate (In vitro)

| Group | CYP3A Activity | CPU0213 Metabolic Rate |

| Normal (Microsomes + CPU0213) | Baseline | Normal |

| Ketoconazole (Microsomes + CPU0213 + Ket) | Inhibited | Reduced |

Impact of Oxidative Stress on CPU0213 Metabolic Rate

Oxidative stress has been shown to influence the metabolic rate of CPU0213, specifically through its interaction with CYP3A activity researchgate.net. When oxidative stress was induced by agents such as hydrogen peroxide (H2O2) or isoproterenol (B85558) (ISO) in the presence of the CYP3A inhibitor ketoconazole, a significant reversal of CPU0213's metabolic rate was observed researchgate.net. This indicates that oxidative stress can induce CYP3A activity in rat liver microsomes in vitro, leading to an increased enzymatic activity that counteracts the inhibition of CPU0213 metabolism by ketoconazole researchgate.net. This suggests a complex interplay where oxidative stress can modulate the metabolic clearance of CPU0213 by influencing CYP3A activity researchgate.net. Furthermore, CPU0213 itself has been shown to reduce oxidative stress in various contexts scielo.brkarger.comoup.comnih.govresearchgate.net.

Table 3: Impact of Oxidative Stress on CPU0213 Metabolic Rate (In vitro, in presence of Ketoconazole)

| Group | Oxidative Stress Induction | CYP3A Activity | CPU0213 Metabolic Rate |

| Hydrogen Peroxide (Microsomes + CPU0213 + Ket + H2O2) | Induced | Induced | Reversal of Reduction |

| Isoproterenol (Microsomes + CPU0213 + Ket + ISO) | Induced | Induced | Reversal of Reduction |

Molecular and Cellular Mechanisms of Cpu0213 Efficacy

Intracellular Signal Transduction Pathway Modulation

CPU0213 exerts its effects through the modulation of several critical intracellular signal transduction pathways, impacting cellular responses related to oxidative stress, inflammation, and cell survival.

Activation of the Akt/Endothelial Nitric Oxide Synthase (eNOS) Pathway

CPU0213 has been shown to protect against myocardial ischemia/reperfusion (I/R) injury, a protective effect associated with its ability to limit the reduction in Akt (protein kinase B) and endothelial nitric oxide synthase (eNOS) phosphorylation. wikipedia.orgwikipedia.org In studies, CPU0213 improved the deterioration observed in the Akt/eNOS pathway following myocardial I/R injury. wikipedia.org This suggests that the cardioprotective effects of CPU0213 may be linked to its influence on the Akt/eNOS pathway. wikipedia.orgwikipedia.org While the precise mechanisms by which CPU0213 directly or indirectly improves the Akt/eNOS pathway are still being elucidated, it is hypothesized that it may influence the expression of upstream proteins involved in this cascade. wikipedia.org

Table 1: Influence of CPU0213 on Akt/eNOS Pathway in Myocardial I/R Injury

| Parameter | I/R + Vehicle | I/R + CPU0213 | Significance (P-value) |

| Infarct Size (% of ischemic area) | 61.3 ± 3.2 | 34.0 ± 5.5 | < 0.05 |

| Ejection Fraction (%) | 58.4 ± 2.8 | 68.5 ± 2.2 | < 0.05 |

| Akt/eNOS Phosphorylation (relative to sham) | Reduced | Limited reduction | < 0.05 |

| MPO Activity (U/mg protein) | 752.7 ± 71.0 | 505.9 ± 53.0 | < 0.05 |

Data derived from rat models of myocardial ischemia/reperfusion injury. wikipedia.orgwikipedia.org

Enhancement of the Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) Pathway

Research indicates that the activation of the Janus Kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway by CPU0213 contributes to the alleviation of myocardial ischemia-reperfusion and oxidative stress injury in rats. mims.comnih.gov Specifically, CPU0213 treatment has been observed to increase the phosphorylation levels of both JAK2 and STAT3 in cardiomyocytes subjected to oxidative stress damage. mims.com This enhancement of the JAK2/STAT3 pathway by CPU0213 is crucial in inhibiting the apoptosis of cardiomyocytes induced by I/R and oxidative stress. mims.com

Influence on Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades

CPU0213, as an endothelin receptor antagonist, indirectly influences Mitogen-Activated Protein Kinase (MAPK) signaling cascades. The endothelin-reactive oxygen species (ET-ROS) pathway is known to affect gene transcription and expression through the MAPK pathway in conditions such as heart failure and arrhythmia. nih.gov Protein Kinase C Epsilon (PKCε), which is activated by reactive oxygen species (ROS), associates with phosphorylated Ras/Raf and activated ERK1/2 (extracellular signal-regulated protein kinases), components of the MAPK cascades. fishersci.se The activity of the redox system is mediated by MAPK, which is closely linked with Endothelin-1 (B181129) (ET-1). fishersci.se CPU0213 has been shown to suppress the overexpression of NADPH oxidase, ETA, ETB, and matrix metalloproteinase 9 (MMP9) in the vasculature, all of which are connected to oxidative stress and MAPK pathways. uni.lu Furthermore, CPU0213 has been observed to attenuate isoproterenol-induced testis dysfunction, which is mediated by the upregulation of endothelin receptor A, leptin, and PKCε, suggesting an indirect modulatory effect on MAPK signaling via its actions on PKCε. nih.gov

Reversal of Protein Kinase C Epsilon (PKCε) Hyperphosphorylation

CPU0213 plays a significant role in reversing the hyperphosphorylation of Protein Kinase C Epsilon (PKCε). Studies have demonstrated that CPU0213, along with vitamin E, can reverse the downregulation of FK506-Binding Protein 12.6 (FKBP12.6) and Sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a), with hyperphosphorylation of PKCε identified as a contributing factor. fishersci.caciteab.com CPU0213 is considered beneficial in managing cardiac insufficiency and preventing cardiac arrhythmias, potentially by normalizing this hyperphosphorylation of PKCε. citeab.com Specifically, isoproterenol (B85558) (ISO)-induced hyperphosphorylation of PKCε in cardiomyocytes has been shown to be completely reversed by CPU0213. fishersci.se Elevated phosphorylated PKCε (pPKCε) is associated with increased pro-inflammatory reactions resulting from ETA activation, and CPU0213, as an ETA antagonist, offers a potential therapeutic avenue to mitigate this effect. atamanchemicals.com Moreover, hydrogen peroxide (H2O2) stimulates isolated cardiomyocytes to hyperphosphorylate PKCε, an effect completely reversed by CPU0213. fishersci.se

Calcium Handling and Excitation-Contraction Coupling Regulation

CPU0213 also influences calcium handling and excitation-contraction coupling, crucial processes for normal cardiac function.

Normalization of FK506-Binding Protein 12.6/12 (FKBP12.6/12) Expression

CPU0213 is instrumental in normalizing the expression of FK506-Binding Protein 12.6/12 (FKBP12.6/12) and SERCA2a. The downregulation of FKBP12.6 and SERCA2a is known to contribute to sudden cardiac death and heart failure. citeab.com CPU0213 has been shown to reverse the downregulation of FKBP12.6 and SERCA2a. fishersci.caciteab.com In rat ventricular myocytes, isoproterenol (ISO) leads to an increase in diastolic intracellular calcium ([Ca2+]i), which is dramatically decreased by CPU0213. citeab.com

Table 2: Effect of CPU0213 on FKBP12.6/12 Expression in Isoproterenol-Treated Cardiomyocytes

| Treatment Group | FKBP12.6 mRNA Expression (relative to control) | FKBP12.6/12 Protein Expression (relative to control) |

| Control | 100% | 100% |

| Isoproterenol (1 µmol/L) | Reduced by 37.7% (P<0.01) | Reduced by 47.2% (P<0.01) |

| Isoproterenol (0.1 µmol/L) | Reduced by 28.9% (P<0.05) | Reduced by 37.8% (P<0.05) |

| Isoproterenol + CPU0213 | Significantly reversed downregulation | Significantly reversed downregulation |

| Isoproterenol + PD156707 (ETA blocker) | Reversed downregulation | Reversed downregulation |

| Isoproterenol + IRL-1038 (ETB blocker) | Reversed downregulation | Reversed downregulation |

Data derived from in vitro studies on neonatal rat cardiomyocytes. guidetopharmacology.orgwikipedia.orgfishersci.ca

CPU0213, as a dual ETA/ETB antagonist, effectively reverses the downregulation of FKBP12.6/12 mRNA and protein levels induced by isoproterenol. guidetopharmacology.orgwikipedia.orgfishersci.ca Notably, CPU0213 has demonstrated greater potency in this regard compared to selective ETA (PD156707) or ETB (IRL-1038) blockers. guidetopharmacology.orgfishersci.ca This suggests that the isoproterenol-induced downregulation of FKBP12.6/12 is modulated by both ETA and ETB receptors, and CPU0213's dual antagonism provides a more comprehensive restorative effect. guidetopharmacology.orgfishersci.ca Furthermore, CPU0213 has been observed to effectively restore the abnormal expression of SERCA2a and relieve changes in potassium currents (I Kr and I Ks) induced by isoprenaline. wikipedia.orgidrblab.net Even at low concentrations, CPU0213 was capable of significantly elevating depressed FKBP12.6/12 levels. guidetopharmacology.org

CPU0213 exerts its therapeutic effects through intricate molecular and cellular interactions, primarily focusing on its role as an endothelin receptor antagonist. nih.govwikipedia.org This antagonism contributes to its ability to influence downstream signaling pathways critical for cellular function and disease progression.

Transcriptional Factor Regulation

The impact of CPU0213 on gene expression is mediated, in part, through its regulation of specific transcriptional factors. These factors play crucial roles in inflammatory and adaptive cellular responses.

CPU0213 has been shown to suppress the activation of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), a pivotal transcription factor involved in immune and inflammatory processes. nih.govplos.orgplos.org In a study investigating its effects on septic acute renal failure in rats, CPU0213 administration significantly reversed the increase in the protein amount of activated NF-κB in the renal cortex. nih.gov This suppression of NF-κB activation is considered a key mechanism by which CPU0213 ameliorates renal lesions in such conditions. nih.gov

NF-κB is typically activated by various stimuli, including pro-inflammatory cytokines and endotoxins, leading to its translocation to the nucleus and the promotion of inflammatory mediator transcription. plos.orgplos.org The inhibitory effect of CPU0213 on NF-κB suggests its potential in mitigating inflammation-driven pathologies.

Research Findings on NF-κB Suppression by CPU0213

| Parameter Measured | Condition (Untreated Septic Shock Group) | Effect of CPU0213 Administration | Significance (P-value) | Reference |

| Activated NF-κB Protein Amount in Renal Cortex | Markedly increased compared to sham operation group | Significantly reversed | < 0.01 | nih.gov |

While Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) are critical transcriptional factors involved in cellular adaptation to hypoxia, metabolism, and inflammation, direct evidence detailing the modulation of these specific pathways by CPU0213 was not explicitly identified in the reviewed literature. mdpi.commdpi.combmbreports.orgnih.govmdpi.comdntb.gov.ua

HIF-1α is a key regulator of the cellular response to oxygen availability, orchestrating metabolic reprogramming and angiogenesis under hypoxic conditions. mdpi.com PPARγ, a nuclear receptor, plays a significant role in lipid metabolism, glucose homeostasis, and exerts anti-inflammatory effects, often by interacting with or inhibiting other transcription factors like NF-κB. plos.orgmdpi.com Although these pathways are relevant in various disease states where CPU0213 has shown efficacy, specific research findings directly linking CPU0213 to the modulation of HIF-1α or PPARγ signaling were not found.

Preclinical Efficacy Across Pathological Models

Cardioprotective Efficacy

Myocardial Ischemia/Reperfusion Injury Models

CPU0213 has demonstrated protective effects against myocardial ischemia/reperfusion (I/R) injury in rat models researchgate.netscielo.brnih.gov. Pretreatment with CPU0213 significantly reduced infarct size, expressed as a percentage of the ischemic area, by 44.5% (from 61.3 ± 3.2% in vehicle-treated I/R group to 34.0 ± 5.5% in CPU0213-treated I/R group, P < 0.05) scielo.br. Furthermore, CPU0213 improved cardiac function, evidenced by an increase in ejection fraction (EF) by 17.2% (from 58.4 ± 2.8% to 68.5 ± 2.2%, P < 0.05) and fractional shortening (FS) by 27.4% (from 26.6 ± 1.6% to 33.9 ± 1.7%, P < 0.01) compared to vehicle-treated animals scielo.br. This cardioprotective effect was associated with the inhibition of myocardial inflammation and oxidative stress scielo.br. Mechanistically, CPU0213 was observed to limit the reduction in Akt (protein kinase B) and endothelial nitric oxide synthase (eNOS) phosphorylation induced by myocardial I/R injury (P < 0.05), suggesting that the Akt/eNOS pathway plays a role in its protective actions nih.gov.

Table 1: Effects of CPU0213 on Myocardial Ischemia/Reperfusion Injury in Rats

| Parameter | I/R + Vehicle (Mean ± SD) | I/R + CPU0213 (Mean ± SD) | % Improvement by CPU0213 | P-value |

| Infarct Size (% Ischemic) | 61.3 ± 3.2 | 34.0 ± 5.5 | 44.5% reduction | < 0.05 |

| Ejection Fraction (EF, %) | 58.4 ± 2.8 | 68.5 ± 2.2 | 17.2% increase | < 0.05 |

| Fractional Shortening (FS, %) | 26.6 ± 1.6 | 33.9 ± 1.7 | 27.4% increase | < 0.01 |

Hypertrophic Cardiomyopathy Models

While specific "isoproterenol-induced" or "L-thyroxin induced" hypertrophic cardiomyopathy models for CPU0213 are not explicitly detailed in the search results, related findings indicate its potential in conditions that can lead to or involve cardiac hypertrophy. CPU0213 has been shown to suppress the upregulation of matrix metalloproteinases and connexin 43 in hyperthyroid myocardium glixxlabs.com. Furthermore, CPU0213 has been reported to improve diabetic cardiac insufficiency in rats, a condition often associated with cardiac remodeling and dysfunction, by upregulating the expression of FKBP12.6, SERCA2a, and PLB nih.govcas.cz.

Heart Failure Models

CPU0213 has demonstrated efficacy in ameliorating cardiac insufficiency. It was found to improve diabetic cardiac insufficiency in rats by positively influencing the expression of FKBP12.6, SERCA2a, and PLB nih.govcas.cz. Additionally, CPU0213 has been shown to ameliorate stress-induced cardiac insufficiency, which was linked to abnormal leptin and FKBP12.6 oup.com. These findings suggest a beneficial role for CPU0213 in improving cardiac function in various preclinical models of heart failure.

Anti-Arrhythmogenic Effects

CPU0213 has been reported to suppress ventricular fibrillation in cardiomyopathy models scielo.br. This indicates a potential anti-arrhythmogenic effect of the compound.

Vasculoprotective and Pulmonary System Benefits

Pulmonary Arterial Hypertension (e.g., Monocrotaline-Induced, Hypoxia-Induced)

CPU0213 has shown significant benefits in preclinical models of pulmonary arterial hypertension (PAH). In a hypoxic pulmonary hypertension model in rats, oral administration of CPU0213 (at doses of 50 mg/kg, 100 mg/kg, and 200 mg/kg) dose-dependently improved hemodynamic indices and reversed pulmonary arteriole remodeling researchgate.net. The compound effectively suppressed the excessive endothelin-reactive oxygen species (ET-ROS) pathway, reversing elevated ET-1 levels, iNOS activity, and maladjustment of the pulmonary redox system researchgate.net. A reduction in hydroxyproline (B1673980) in pulmonary tissue was also observed researchgate.net. The antiproliferative effect of CPU0213 was noted to be superior to that of nifedipine (B1678770) in this model researchgate.net.

In monocrotaline (B1676716) (MCT)-induced PAH in rats, CPU0213 significantly reduced right ventricular systolic pressure (RVSP) and central venous pressure (CVP) researchgate.net. Specifically, 100 mg/kg CPU0213 decreased RVSP by 91.7% and CVP by 73.9% compared to untreated PH rats researchgate.net. Furthermore, CPU0213 treatment significantly reduced the maximum rate of pressure development in the right ventricle (+dp/dtmax) and increased the minimum rate of pressure decline (-dp/dtmin), indicating improved right ventricular function researchgate.net. The compound also reversed the increase in the right ventricle to body weight (RV/BW) ratio and the right ventricle to left ventricle plus septum (RV/(LV+S)) ratio, which are indicators of right ventricular hypertrophy researchgate.netresearchgate.net.

Table 2: Effects of CPU0213 on Hemodynamic Parameters in Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

| Parameter | Nifedipine (10 mg/kg) (% Change vs. Untreated PH) | CPU0213 (25 mg/kg) (% Change vs. Untreated PH) | CPU0213 (50 mg/kg) (% Change vs. Untreated PH) | CPU0213 (100 mg/kg) (% Change vs. Untreated PH) |

| RVSP (Right Ventricular Systolic Pressure) | 51.6% reduction | 1.4% reduction | 33.3% reduction | 91.7% reduction |

| CVP (Central Venous Pressure) | 65.2% reduction | 73.9% reduction | 73.9% reduction | 73.9% reduction |

| RV +dp/dtmax (Max Rate of RV Pressure Development) | 38.4% reduction | 2.7% reduction | 17.3% reduction | 42.6% reduction |

| RV -dp/dtmin (Min Rate of RV Pressure Decline) | 50.8% increase | 28.3% increase | 44.5% increase | 78.8% increase |

These preclinical findings highlight CPU0213's potential as a therapeutic agent for various cardiovascular and pulmonary conditions, warranting further investigation into its mechanisms and clinical applicability.

Prevention of Vascular Remodeling and Endothelial Dysfunction

CPU0213 has shown considerable promise in mitigating vascular remodeling and improving endothelial function in preclinical studies. Vascular remodeling, characterized by structural alterations in blood vessel walls, is a critical factor in the progression of various cardiovascular diseases. Endothelial dysfunction, an early indicator of vascular pathology, involves impaired endothelium-dependent vasodilation and increased oxidative stress.

Research indicates that CPU0213 effectively reverses vascular abnormalities induced by chronic isoproterenol (B85558) (ISO) administration in rats. This amelioration is attributed to its capacity to suppress the activation of NADPH oxidase (specifically Phox22 and Phox47 subunits), endothelin A (ET(A)) and endothelin B (ET(B)) receptors, and matrix metalloproteinase 9 (MMP9) within the vasculature. The upregulation of these molecular targets is strongly correlated with vascular dysfunction wikipedia.org. Furthermore, CPU0213 has been observed to attenuate diabetic vascular dysfunction and early retinopathy, suggesting a broader role in vascular health within metabolic disease contexts guidetopharmacology.orgalfa-chemistry.com. The compound's anti-oxidative effects, such as reducing lipid peroxidation and improving the Akt/eNOS pathway, contribute to its protective role against myocardial ischemia/reperfusion injury, which is inherently linked to vascular integrity mims.com. An activated protein kinase C epsilon (PKCɛ), implicated in vascular endothelial dysfunction related to oxidative stress, is also suppressed by CPU0213, highlighting its multi-faceted approach to restoring vascular homeostasis.

Nephroprotective Efficacy

CPU0213 exhibits robust nephroprotective efficacy across several models of renal injury, primarily by counteracting oxidative stress, inflammation, and apoptosis, and by normalizing the dysregulated endothelin system.

Diabetic Nephropathy Models

In models of diabetic nephropathy (DN), a severe complication of diabetes mellitus, CPU0213 has consistently demonstrated its ability to normalize renal function. The pathogenesis of DN involves increased systemic endothelin-1 (B181129) (ET-1) levels, oxidative stress, and apoptosis in renal cells.

CPU0213, as a dual ET receptor antagonist, attenuates DN by suppressing the upregulation of NADPH oxidase (NOX), a major source of reactive oxygen species (ROS) in DN. Studies in human renal tubular epithelial cells (HK-2) subjected to high glucose conditions revealed that CPU0213 significantly inhibited apoptosis. This anti-apoptotic effect was evidenced by the reversal of high glucose-induced changes in key apoptotic markers, specifically an increase in Bax protein expression and a decrease in Bcl-2 protein expression. Additionally, CPU0213 markedly suppressed the percentage of HK-2 cells exhibiting Annexin V-FITC binding, a marker of early apoptosis. The compound's mechanism also involves the dramatic inhibition of Nox4 protein expression and the attenuation of Nox4-dependent superoxide (B77818) (O2•-) production, which are critical for apoptosis in HK-2 cells under high glucose conditions. Furthermore, CPU0213 was found to inhibit the high glucose-induced protein expression of both endothelin A and B receptors, underscoring its direct impact on the ET system in the context of DN.

Attenuation of Hypercholesterolemia-Induced Renal Lesions

CPU0213 has shown efficacy in alleviating early renal lesions induced by hypercholesterolemia. Hypercholesterolemia contributes to renal damage through the upregulation of the endothelin system, inducible nitric oxide synthase (iNOS), and matrix metalloproteinase 9 (MMP-9).

In studies involving rats fed a high-fat diet (HFD) to induce hypercholesterolemia-related renal lesions, CPU0213 effectively normalized the expression of mRNA and protein levels of endothelin A receptor (ET(A)R), iNOS, and MMP-9 in the kidney. This effect was comparable to that observed with simvastatin, a known lipid-lowering agent, despite CPU0213 not directly altering hyperlipidemia. These findings suggest that CPU0213's renoprotective action in hypercholesterolemia is mediated through its ability to counteract the detrimental effects of an upregulated ET system, iNOS, and MMP-9, rather than through lipid-lowering mechanisms.

Table 1: Effect of CPU0213 on Renal Markers in Hypercholesterolemia-Induced Lesions (Relative to HFD Group)

| Renal Marker | HFD Group | CPU0213 Treatment (Effect) | Simvastatin Treatment (Effect) |

| ET(A)R mRNA expression | Upregulated | Normalized | Normalized |

| ET(A)R protein expression | Upregulated | Normalized | Normalized |

| iNOS mRNA expression | Upregulated | Normalized | Normalized |

| iNOS protein expression | Upregulated | Normalized | Normalized |

| MMP-9 mRNA expression | Upregulated | Normalized | Normalized |

| MMP-9 protein expression | Upregulated | Normalized | Normalized |

Mitigation of Septic Acute Renal Failure

CPU0213 has also demonstrated efficacy in mitigating septic acute renal failure (ARF), a condition characterized by rapid loss of renal filtration function and high mortality rates. Sepsis-induced ARF involves the activation of the endothelin-reactive oxygen species (ET-ROS) pathway and nuclear factor kappa B (NF-kappaB).

In a rat model of septic shock induced by cecum ligation and puncture, CPU0213 administration significantly reversed several pathological changes associated with ARF. These included a marked decrease in mean arterial pressure and survival rate, and significant increases in heart rate, kidney weight index, serum creatinine, blood urea (B33335) nitrogen (BUN), and 24-hour urinary protein and creatinine.

Furthermore, CPU0213 effectively suppressed the elevated levels of key mediators in both serum and renal cortex, including ET-1, total NO synthetase (tNOS), inducible nitric oxide synthetase (iNOS), nitric oxide (NO), and reactive oxygen species (ROS). The compound also reversed the upregulation of mRNA levels for preproET-1, endothelin converting enzyme, ET(A), ET(B), iNOS, and tumor necrosis factor-alpha in the renal cortex. Crucially, the increased protein amount of activated NF-kappaB in the renal cortex, a central inflammatory mediator in sepsis, was also significantly reduced following CPU0213 medication. These findings highlight CPU0213's ability to ameliorate septic renal lesions by targeting the dysregulated ET signaling pathway and NF-kappaB activation.

Table 2: Impact of CPU0213 on Physiological and Biochemical Markers in Septic Acute Renal Failure (Rat Model)

| Marker/Parameter | Untreated Septic Shock Group (Change vs. Sham) | CPU0213 Treatment (Effect) |

| Mean Arterial Pressure | Markedly Decreased (P<0.01) | Significantly Reversed |

| Survival Rate | Markedly Decreased (P<0.01) | Significantly Reversed |

| Heart Rate | Significantly Increased (P<0.01) | Significantly Reversed |

| Kidney Weight Index | Significantly Increased (P<0.01) | Significantly Reversed |

| Serum Creatinine | Significantly Increased (P<0.01) | Significantly Reversed |

| Blood Urea Nitrogen (BUN) | Significantly Increased (P<0.01) | Significantly Reversed |

| 24h Urinary Protein | Significantly Increased (P<0.01) | Significantly Reversed |

| 24h Urinary Creatinine | Significantly Increased (P<0.01) | Significantly Reversed |

| Serum/Renal Cortex ET-1 Levels | Markedly Increased (P<0.01) | Significantly Reversed |

| Serum/Renal Cortex tNOS Levels | Markedly Increased (P<0.01) | Significantly Reversed |

| Serum/Renal Cortex iNOS Levels | Markedly Increased (P<0.01) | Significantly Reversed |

| Serum/Renal Cortex NO Levels | Markedly Increased (P<0.01) | Significantly Reversed |

| Serum/Renal Cortex ROS Levels | Markedly Increased (P<0.01) | Significantly Reversed |

| Renal Cortex preproET-1 mRNA | Upregulated (P<0.01) | Significantly Reversed |

| Renal Cortex ECE mRNA | Upregulated (P<0.01) | Significantly Reversed |

| Renal Cortex ET(A) mRNA | Upregulated (P<0.01) | Significantly Reversed |

| Renal Cortex ET(B) mRNA | Upregulated (P<0.01) | Significantly Reversed |

| Renal Cortex iNOS mRNA | Upregulated (P<0.01) | Significantly Reversed |

| Renal Cortex TNF-α mRNA | Upregulated (P<0.01) | Significantly Reversed |

| Renal Cortex Activated NF-κB | Significantly Increased (P<0.01) | Significantly Reversed |

Advanced Research Methodologies and Experimental Design

In Vitro Experimental Systems

In vitro studies utilizing diverse cell culture models and tissue preparations have been instrumental in dissecting the cellular and molecular effects of CPU0213.

Cell Culture Models

Human Renal Tubular Epithelial Cells (HK-2 cells) CPU0213 has been extensively studied in human renal tubular epithelial cell line (HK-2 cells) to investigate its role in diabetic nephropathy and apoptosis. High glucose conditions significantly increase the protein expression of Bax and decrease Bcl-2 protein in HK-2 cells, which are key regulators of apoptosis fishersci.nljapsonline.com. Pretreatment with CPU0213 effectively reversed these changes, indicating its inhibitory role on apoptosis fishersci.nljapsonline.com.

Furthermore, CPU0213 has been shown to suppress Nox4-dependent superoxide (B77818) (O2-.) production in HK-2 cells under high glucose stimulation japsonline.commims.com. This suggests that its protective effects against apoptosis are mediated, at least in part, by inhibiting reactive oxygen species (ROS) generation japsonline.com.

Primary Cardiomyocytes While direct detailed in vitro studies focusing solely on CPU0213 in primary cardiomyocytes were not extensively reported in the reviewed literature, CPU0213 has been referenced in the context of ameliorating stress-induced cardiac insufficiency in relation to abnormal leptin and FKBP12.6 mims.com. This highlights its relevance to cardiac function at a cellular level, suggesting potential for future direct investigations in primary cardiomyocyte models.

Human Pulmonary Artery Endothelial Cells (HPAECs) Specific in vitro studies directly evaluating CPU0213's effects on human pulmonary artery endothelial cells (HPAECs) were not detailed in the retrieved literature. However, CPU0213 is recognized for its role in improving pulmonary arteriolar remodeling in pulmonary hypertension, a condition involving endothelial dysfunction mims.comfishersci.atciteab.com. This broader context suggests that CPU0213 likely exerts effects on endothelial cells, warranting further direct in vitro investigation in HPAECs.

Organ-Specific Tissue Preparations

No specific research findings detailing the use of CPU0213 in liver microsomes or vascular rings were identified in the reviewed literature.

Co-culture Models for Cell-Cell Interaction Studies

No specific research findings detailing the use of CPU0213 in co-culture models for cell-cell interaction studies were identified in the reviewed literature.

Transfected Cell Lines for Receptor Function Analysis

CPU0213 functions as a dual antagonist of endothelin A (ETA) and endothelin B (ETB) receptors citeab.comwikipedia.orgfishersci.cabidd.group. Studies in HK-2 cells demonstrated that high glucose treatment dramatically decreased the protein level of ETAR, which was inhibited by CPU0213 japsonline.com. Similarly, high glucose-induced protein expression of ETBR was also inhibited by CPU0213 japsonline.com. These findings indicate that CPU0213 inhibits endothelin-1 (B181129) (ET-1) receptors, leading to deactivation of Nox4, thereby mediating its protective effects japsonline.com.

In Vivo Animal Models for Disease Pathophysiology and Therapeutic Assessment

In vivo studies using various rodent models have provided crucial insights into the therapeutic efficacy of CPU0213 in complex disease states.

Rodent Models of Cardiovascular Disease

Isoproterenol-Induced Heart Failure CPU0213 has demonstrated protective effects in isoproterenol (B85558) (ISO)-induced heart failure in rats nih.gov. ISO administration leads to impaired cardiac performance, increased heart weight index, oxidative stress, elevated serum enzymes, and disordered expression of the endothelin system, leptin system, calcineurin, and sarcoplasmic reticulum Ca2+ ATPase 2a (SERCA2a) nih.gov. CPU0213 treatment significantly reversed these abnormalities, with effectiveness comparable to that of propranolol, a known beta-blocker nih.gov. This suggests that CPU0213 normalizes key molecular markers associated with heart failure nih.gov.

Myocardial Ischemia/Reperfusion (I/R) Injury CPU0213 has shown significant cardioprotective effects against myocardial ischemia/reperfusion injury in rats fishersci.cathegoodscentscompany.comwikipedia.org. Pretreatment with CPU0213 immediately prior to coronary occlusion significantly reduced myocardial infarct size and improved left ventricular contractile function, as indicated by increased ejection fraction (EF) and fractional shortening (FS) fishersci.cathegoodscentscompany.comwikipedia.org.

The protective action of CPU0213 was associated with the inhibition of myocardial inflammation and oxidative stress fishersci.cathegoodscentscompany.comwikipedia.org. Specifically, CPU0213 reduced malondialdehyde (MDA) levels, a marker of lipid peroxidation, and myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, in ischemic myocardial tissues fishersci.ca. Furthermore, CPU0213 limited the reduction in Akt (protein kinase B) and endothelial nitric oxide synthase (eNOS) phosphorylation induced by myocardial I/R injury, suggesting its involvement in the Akt/eNOS signaling pathway fishersci.cathegoodscentscompany.com.

The following table summarizes key findings from myocardial I/R injury studies:

| Parameter | I/R + Vehicle (Mean ± SEM) | I/R + CPU0213 (Mean ± SEM) | P-value | Improvement (%) |

| Infarct Size (% ischemic area) | 61.3 ± 3.2 | 34.0 ± 5.5 | < 0.05 | 44.5% fishersci.ca |

| Ejection Fraction (EF, %) | 58.4 ± 2.8 | 68.5 ± 2.2 | < 0.05 | 17.2% fishersci.ca |

| Fractional Shortening (FS, %) | 26.6 ± 1.6 | 33.9 ± 1.7 | < 0.01 | 27.4% fishersci.ca |

| MDA Levels (nM) | 9.2 ± 1.3 | 5.4 ± 0.5 | < 0.05 | 41.9% fishersci.ca |

| MPO Activity (U/mg protein) | 752.7 ± 71.0 | 505.9 ± 53.0 | < 0.05 | 32.8% fishersci.ca |

Diabetic Nephropathy Previous studies have indicated that CPU0213 effectively normalized renal function in diabetic nephropathy in rats japsonline.commims.comwikipedia.org. In a study involving Aquaporin 4 (AQP4) knockout mice, CPU0213 was shown to attenuate renal dysfunction exacerbated by isoproterenol, which was linked to endoplasmic reticulum (ER) stress and p66Shc activation nih.gov. CPU0213 significantly attenuated the enhanced protein expression of PERK and p-PERK/PERK, and p66shc in the kidney, suggesting its protective role through suppressing abnormal biomarkers nih.gov.

Monocrotaline-Induced Pulmonary Hypertension CPU0213 has been evaluated for its effects on monocrotaline (B1676716) (MCT)-induced pulmonary hypertension (PH) in rats citeab.comnih.gov. MCT injection significantly increases right ventricular systolic pressure (RVSP) and central venous pressure (CVP), and the right ventricular to left ventricle plus septum ratio (RV/(LV+S)), indicating ventricular hypertrophy nih.gov. Treatment with CPU0213 significantly reduced RVSP and CVP, and improved the RV/(LV+S) ratio, demonstrating its ability to alleviate PH and reverse pulmonary arteriolar remodeling nih.gov.

The following table presents data on CPU0213's impact on monocrotaline-induced pulmonary hypertension:

| Parameter | Control (Mean ± SD) | Untreated PH (Mean ± SD) | CPU0213 (mg/kg/day) | RVSP (% reduction vs. untreated PH) | CVP (% reduction vs. untreated PH) |

| Right Ventricular Systolic Pressure (RVSP, mmHg) | - | Increased by 91.2% nih.gov | 25 | 1.4% nih.gov | 73.9% nih.gov |

| 50 | 33.3% nih.gov | 73.9% nih.gov | |||

| 100 | 91.7% nih.gov | 73.9% nih.gov | |||

| Central Venous Pressure (CVP, mmHg) | - | Increased by 767% nih.gov | 25 | 65.2% nih.gov | - |

| 50 | 73.9% nih.gov | - | |||

| 100 | 73.9% nih.gov | - | |||

| RV/(LV+S) ratio | - | Increased by 62.9% nih.gov | (Data not explicitly provided in % reduction for each dose, but overall improved) | - | - |

Theoretical Underpinnings and Future Research Trajectories

Theoretical Frameworks of Endothelin System Dysregulation in Disease Progression

The endothelin (ET) system plays a crucial role in regulating vascular tone, cellular proliferation, and inflammation. Dysregulation of this system, particularly the overexpression and activation of endothelin receptors (ETA and ETB), is a hallmark of numerous pathological conditions, including myocardial ischemia/reperfusion (I/R) injury, diabetic nephropathy, septic shock, and hypertension. wikipedia.orgwikipedia.orggriffith.edu.auzellx.denih.govwikipedia.orgatamanchemicals.comatamanchemicals.comatamankimya.comfishersci.ca

Endothelin-1 (B181129) (ET-1), a potent vasoconstrictor, contributes to disease progression by promoting oxidative stress, inflammation, and fibrosis. wikipedia.orgwikipedia.orgwikipedia.orgatamanchemicals.com CPU0213, by acting as a non-selective antagonist of both ETA and ETB receptors, intervenes in this dysregulated system. Studies have shown that CPU0213 treatment can lead to a decrease in elevated ET-1 levels and suppress the upregulation of ETA and ETB receptors observed in various disease models. wikipedia.orgnih.govwikipedia.orgatamanchemicals.comatamanchemicals.comatamankimya.comfishersci.ca This dual antagonism is hypothesized to offer broader therapeutic benefits compared to selective ETA receptor antagonists, as both receptor subtypes can contribute to pathological processes. wikipedia.org

Evolving Perspectives on the Role of Oxidative Stress and Redox Signaling in Pathophysiology

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a fundamental contributor to the initiation and progression of numerous diseases, including cardiovascular disorders and chronic kidney disease. wikipedia.orgbidd.groupnih.govwikipedia.orgfishersci.canih.gov Reactive oxygen species, such as superoxide (B77818) (O2-.), can directly damage cellular components and activate pro-inflammatory and pro-fibrotic signaling pathways. wikipedia.orgbidd.groupnih.govwikipedia.org

CPU0213 has demonstrated a significant capacity to mitigate oxidative stress. Research indicates that CPU0213 treatment markedly reduces levels of malondialdehyde (MDA), a key metabolite of lipid peroxidation and a marker of ROS production. wikipedia.org Furthermore, it substantially attenuates the production of superoxide (O2-.) in various cellular contexts, including human renal tubular epithelial cells (HK-2 cells) under high glucose conditions. wikipedia.org

A critical mechanism underlying the anti-oxidative effects of CPU0213 involves its interaction with NADPH oxidase (NOX). NOX enzymes are a major source of ROS in various tissues, and their activation is closely linked to endothelin system dysregulation. wikipedia.orggriffith.edu.aunih.govwikipedia.org CPU0213 has been shown to suppress the upregulation of NADPH oxidase regulatory subunits, specifically p22phox and p47phox. griffith.edu.au More specifically, it dramatically inhibits the expression of Nox4 protein, an isoform particularly abundant in renal tubular cells and implicated in diabetic nephropathy. wikipedia.org This direct inhibition of NOX activity and expression by CPU0213 highlights its role in modulating redox signaling and reducing oxidative damage.

Table 1: Effects of CPU0213 on Oxidative Stress Markers and NADPH Oxidase Components

| Marker/Component | Effect of CPU0213 Treatment | Relevant Disease Model | Citation |

| Myocardial MDA | Decreased | Myocardial I/R Injury | wikipedia.org |

| Serum MDA | Decreased | Myocardial I/R Injury | wikipedia.org |

| Superoxide (O2-.) Production | Attenuated | HK-2 cells (high glucose) | wikipedia.org |

| p22phox mRNA | Suppressed | Isoproterenol-induced vascular abnormality | griffith.edu.au |

| p47phox mRNA | Suppressed | Isoproterenol-induced vascular abnormality | griffith.edu.au |

| Nox4 protein expression | Inhibited | HK-2 cells (high glucose) | wikipedia.org |

| Nox1/Nox2 protein expression | No significant difference | HK-2 cells (high glucose) |

Future Avenues for CPU0213 Research

The existing body of research on CPU0213 provides a robust foundation for further investigation into its precise mechanisms of action and broader therapeutic applications. Future research should aim to refine our understanding of its molecular targets and explore its potential in diverse pathological contexts.

Elucidation of Isoform-Specific NADPH Oxidase Inhibition Mechanisms

While CPU0213 has been shown to inhibit Nox4 protein expression and suppress p22phox and p47phox subunits, current data suggest no significant effect on Nox1 and Nox2 protein expression. wikipedia.org Future research should focus on a more detailed elucidation of the isoform-specific inhibition mechanisms of CPU0213 on NADPH oxidases. This could involve:

Investigating the binding sites and molecular interactions of CPU0213 with specific NOX isoforms (e.g., Nox4) and their regulatory subunits.

Determining if the observed inhibition is due to direct enzyme blockade, transcriptional regulation, or interference with NOX assembly and activation.

Exploring the implications of selective NOX isoform inhibition for therapeutic efficacy and potential off-target effects in different tissues and disease models.

Detailed Analysis of Akt/eNOS Pathway Interactions in Diverse Pathological Contexts

CPU0213 has been shown to improve the Akt/eNOS pathway, limiting the reduction in Akt and eNOS phosphorylation in myocardial I/R injury. wikipedia.org However, the precise mechanisms by which CPU0213 influences this pathway remain to be fully elucidated. wikipedia.org The Akt/eNOS pathway is crucial for nitric oxide (NO) production, which is vital for vascular homeostasis and endothelial function. Future studies should aim for a detailed analysis of Akt/eNOS pathway interactions, including:

Investigating whether CPU0213 directly modulates Akt or eNOS activity, or if its effects are mediated indirectly through upstream signaling molecules or by reducing oxidative stress that can uncouple eNOS.

Exploring the impact of CPU0213 on the phosphorylation status of key residues on Akt and eNOS (e.g., Ser1177 on eNOS) and the involvement of associated proteins like Hsp90.

Analyzing the effects of CPU0213 on the Akt/eNOS pathway in a broader range of pathological conditions beyond myocardial I/R injury, such as hypertension, atherosclerosis, and other forms of endothelial dysfunction.

Comprehensive Characterization of Calcium Regulation and Calstabin2 Gene Expression across Tissues

CPU0213 has been shown to ameliorate the down-regulation of FKBP12.6 (calstabin2) and sarcoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) in diabetic cardiomyopathy and septic acute heart failure, which are critical components of intracellular calcium handling. nih.govfishersci.nlatamanchemicals.comatamankimya.comfishersci.ca Calstabin2 plays a crucial role in stabilizing the ryanodine (B192298) receptor (RyR2) calcium release channel, preventing calcium leak from the sarcoplasmic reticulum. fishersci.nlatamanchemicals.com Future research should undertake a comprehensive characterization of CPU0213's effects on calcium regulation and calstabin2 gene expression, specifically:

Investigating the precise molecular mechanisms by which CPU0213 influences FKBP12.6 and SERCA2a expression and function.

Conducting studies across various tissues and cell types where calcium dysregulation is implicated in disease, such as cardiac muscle, skeletal muscle, and neuronal tissues.

Examining the long-term effects of CPU0213 on calcium homeostasis and its implications for cellular function and organ protection.

Refined Investigation of Renal Protection Mechanisms in Chronic Kidney Disease

CPU0213 has demonstrated promising renal protective effects in models of diabetic nephropathy and septic renal lesions, attributed to its suppression of the endothelin system, NF-kappaB, and NADPH oxidase. nih.govwikipedia.orgatamanchemicals.com Chronic kidney disease (CKD) is a complex multifactorial disorder, and a refined investigation into CPU0213's renal protection mechanisms is warranted:

Delving deeper into the interplay between the endothelin system, oxidative stress, and inflammatory pathways (e.g., NF-kappaB) in the context of CPU0213's nephroprotective actions.

Conducting studies to assess the long-term efficacy of CPU0213 in preventing CKD progression and its potential synergy with existing renoprotective therapies.

Strategic Exploration of Dual Versus Selective Endothelin Receptor Antagonism for Optimal Therapeutic Outcomes

CPU0213 functions as a dual endothelin receptor antagonist, blocking both ETA and ETB receptors wikipedia.orgscielo.brresearchgate.netnih.govnih.gov. This non-selective antagonism presents a distinct therapeutic strategy compared to compounds that selectively target only one receptor subtype, such as selective ETA receptor antagonists (e.g., sitaxentan, ambrisentan) or selective ETB receptor antagonists (e.g., BQ-788) wikipedia.org. The rationale for dual antagonism often stems from the complex roles of both ETA and ETB receptors in mediating endothelin-1 (ET-1) effects, including vasoconstriction, proliferation, and fibrosis researchgate.net.

Preclinical studies with CPU0213 have demonstrated its efficacy in various models of disease, suggesting potential advantages of its dual action. For instance, in rats subjected to myocardial ischemia/reperfusion (I/R) injury, CPU0213 pretreatment significantly reduced infarct size and improved left ventricular function, effects that were associated with the inhibition of myocardial inflammation and oxidative stress, and improvement in the Akt/eNOS pathway scielo.brnih.gov.

Table 1: Effects of CPU0213 on Myocardial Ischemia/Reperfusion Injury in Rats scielo.br

| Parameter | I/R + Vehicle (Mean ± SD) | I/R + CPU0213 (Mean ± SD) | % Change (vs. Vehicle) | Significance (P-value) |

| Infarct Size (% Ischemic Area) | 61.3 ± 3.2 | 34.0 ± 5.5 | -44.5% | < 0.05 |

| Ejection Fraction (EF) | 58.4 ± 2.8 | 68.5 ± 2.2 | +17.2% | < 0.05 |

Furthermore, CPU0213 has shown promise in ameliorating pulmonary arteriolar remodeling in monocrotaline-induced pulmonary hypertension (PH) in rats, demonstrating superior efficacy compared to nifedipine (B1678770) in suppressing remodeling nih.govresearchgate.net.

Table 2: Comparative Effects of CPU0213 and Nifedipine on Hemodynamic Parameters in MCT-induced Pulmonary Hypertension in Rats researchgate.net

| Parameter | Untreated PH (Control) | CPU0213 (100 mg/kg) (% Reduction vs. Untreated PH) | Nifedipine (10 mg/kg) (% Reduction vs. Untreated PH) |

| RVSP (Right Ventricular Systolic Pressure) | Significantly increased | 91.7% | 51.6% |

| CVP (Central Venous Pressure) | Significantly increased | 73.9% | 65.2% |

| RV +dp/dtmax | Increased by 146% | 42.6% | 38.4% |

| RV -dp/dtmin | Reduced by 121% | 78.8% (increase) | 50.8% (increase) |

| RV/(LV+S) ratio | Increased by 62.9% | Ameliorated (dose-dependent) | Ameliorated (partially) |

The strategic exploration of dual versus selective antagonism for CPU0213 necessitates further investigation into the precise balance of ETA and ETB receptor blockade required for optimal outcomes in specific disease contexts. While some studies suggest a potent blockade on ETA with a relatively lower effect on ETB researchgate.net, understanding the implications of this nuanced duality for different pathological states, such as those predominantly driven by ETA-mediated vasoconstriction versus those involving ETB-mediated clearance or signaling, remains a critical future research trajectory.

Potential for Synergistic Effects in Combination Therapies

The multifaceted pathological mechanisms underlying conditions like diabetic nephropathy, myocardial remodeling, and pulmonary hypertension often involve multiple signaling pathways and cellular processes. Given CPU0213's demonstrated effects on oxidative stress, inflammation, apoptosis, and extracellular matrix remodeling, there is significant potential for synergistic effects when combined with other therapeutic agents karger.comscielo.brif-pan.krakow.pl.

For instance, in diabetic nephropathy, CPU0213 normalized renal function and exhibited an anti-apoptotic role by inhibiting Nox4-dependent O2- production and reversing high glucose-induced alterations in Bax and Bcl-2 protein expression in renal tubular epithelial cells karger.com. Combining CPU0213 with agents that target other aspects of diabetic kidney disease, such as glucose control, renin-angiotensin-aldosterone system (RAAS) inhibitors, or anti-fibrotic agents, could potentially lead to enhanced renoprotection by addressing complementary pathways.

Similarly, in hyperthyroid myocardium, CPU0213 suppressed the upregulation of matrix metalloproteinases (MMPs) and attenuated the increase in connexin 43 expression, indicating its role in mitigating cardiac remodeling if-pan.krakow.pl. The potential for synergistic effects could be explored by combining CPU0213 with inhibitors of specific MMPs or other anti-remodeling agents to further enhance myocardial protection. Future research could focus on identifying optimal combination partners and elucidating the precise molecular mechanisms underlying any observed synergistic benefits.

Long-term Molecular and Cellular Impact Assessment

Long-term assessment of CPU0213's molecular and cellular impact is crucial for understanding its sustained therapeutic benefits and any potential adaptive or maladaptive responses. Current research has illuminated several key molecular and cellular effects:

Renal Protection : In diabetic nephropathy, CPU0213 was shown to inhibit the high glucose-induced protein expression of endothelin A and B receptors and reverse the increase in Bax and decrease in Bcl-2 protein expression, indicating an anti-apoptotic effect in HK-2 cells karger.com. The long-term implications of these cellular changes on preventing progressive tubulointerstitial fibrosis and preserving renal function warrant further study.

Cardioprotection : In myocardial I/R injury, CPU0213 improved left ventricular contractile function and was associated with a decrease in ET-1 levels, oxidative stress, and myocardial inflammation. It also limited the reduction in Akt and endothelial nitric oxide synthase (eNOS) phosphorylation scielo.br. Sustained modulation of these pathways could contribute to long-term cardiac health; however, the long-term effects on myocardial remodeling and function beyond the acute reperfusion phase need to be comprehensively evaluated.

Pulmonary Vascular Remodeling : CPU0213 effectively ameliorated the thickness and area of the pulmonary arterial wall in PH models nih.gov. Long-term studies are needed to determine if these structural improvements translate into sustained reductions in pulmonary arterial pressure and prevention of right ventricular failure.

Future research should incorporate extended observation periods in preclinical models to assess the durability of the observed molecular and cellular changes, identify any compensatory mechanisms, and evaluate the potential for off-target effects that might emerge over time. This would involve detailed histological analyses, molecular profiling (e.g., transcriptomics, proteomics), and functional assessments of target organs to provide a comprehensive understanding of CPU0213's long-term impact.

Q & A

Q. What meta-analysis techniques identify trends in CPU0213’s application across disciplines?

- Answer: Use bibliometric tools (e.g., VOSviewer) to map keyword co-occurrence networks in publications. Cluster studies by application (e.g., medicinal chemistry, materials science) and quantify citation impact to prioritize high-potential research directions .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.